molecular formula C6H6BrFN2 B13652231 (6-Bromo-5-fluoropyridin-2-yl)methanamine

(6-Bromo-5-fluoropyridin-2-yl)methanamine

Cat. No.: B13652231
M. Wt: 205.03 g/mol
InChI Key: ZEZSDJWATPIKGX-UHFFFAOYSA-N
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Description

(6-Bromo-5-fluoropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-5-fluoropyridin-2-yl)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(6-Bromo-5-fluoropyridin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biological studies to investigate the function of various biomolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanamine
  • (6-Fluoropyridin-2-yl)methanamine
  • (5-Chloro-6-fluoropyridin-2-yl)methanamine

Uniqueness

(6-Bromo-5-fluoropyridin-2-yl)methanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-substituted counterparts .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(6-bromo-5-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H,3,9H2

InChI Key

ZEZSDJWATPIKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)Br)F

Origin of Product

United States

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